N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
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Overview
Description
N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoxaline moiety, a piperazine ring, and a pyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium carbonate (Na2CO3) and potassium iodide (KI) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antipsychotic agent and in cancer treatment.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist at dopamine receptors, which is relevant for its potential antipsychotic effects. The pathways involved include signal transduction cascades that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Piperazine: A common scaffold in medicinal chemistry.
Pyrimidine: Another heterocyclic compound with diverse applications.
Uniqueness
This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-ethyl-4-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-2-19-18-20-8-7-16(23-18)24-9-11-25(12-10-24)17-13-21-14-5-3-4-6-15(14)22-17/h3-8,13H,2,9-12H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSGACKGWLJRKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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